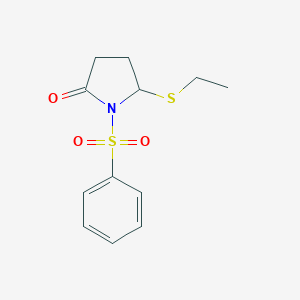
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine
Overview
Description
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine, also known as BSOEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrrolidine family and is characterized by its unique chemical structure, which comprises a sulfonyl group, a pyrrolidine ring, and an ethylthio group.
Mechanism Of Action
The mechanism of action of 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). It has also been found to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and oxidative stress.
Biochemical And Physiological Effects
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine has been found to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the modulation of various signaling pathways. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is its potential toxicity, which requires careful consideration when using it in in vivo studies.
Future Directions
There are several future directions for the research on 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine, including:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Studying its mechanism of action in more detail to better understand its effects on oxidative stress and inflammation.
3. Developing new synthetic methods to improve the yield and purity of 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine.
4. Investigating its potential as a food preservative due to its antioxidant properties.
5. Studying its potential as a cosmetic ingredient due to its anti-inflammatory and antioxidant properties.
In conclusion, 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, its potential toxicity requires careful consideration when using it in in vivo studies. There are several future directions for research on 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine, including investigating its potential as a therapeutic agent, studying its mechanism of action in more detail, and developing new synthetic methods.
Scientific Research Applications
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary applications of 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is in the field of medicinal chemistry, where it has been found to exhibit potent antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
120257-91-2 |
|---|---|
Product Name |
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine |
Molecular Formula |
C12H15NO3S2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-ethylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3S2/c1-2-17-12-9-8-11(14)13(12)18(15,16)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
WVGGNULLTIRBIL-UHFFFAOYSA-N |
SMILES |
CCSC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCSC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
synonyms |
5-(Ethylthio)-1-(phenylsulfonyl)-2-pyrrolidinone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[(2S)-4-methyl-1-oxo-1-[[(2S)-2-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropanoyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B51246.png)
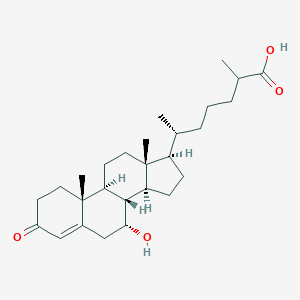
![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)
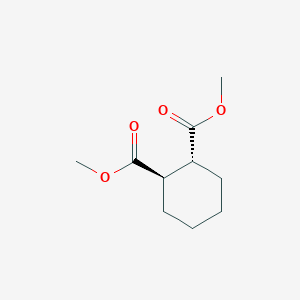
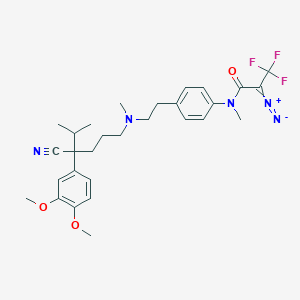
![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)
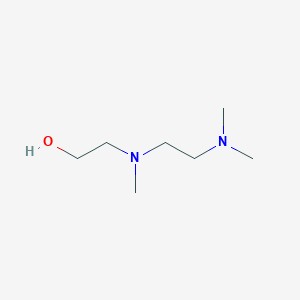
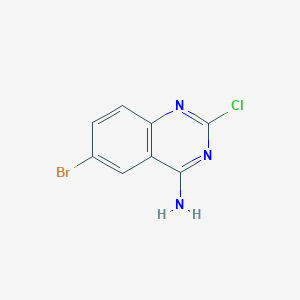
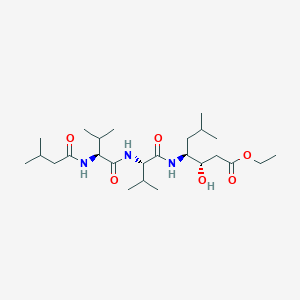
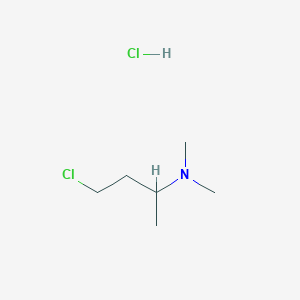
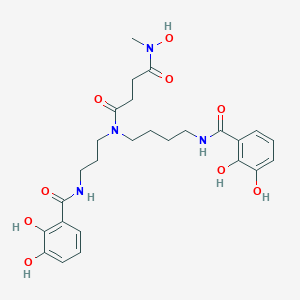
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)
